1-Ethyl-2,3-dimethylimidazolium ethyl sulfate

Description

Properties

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C2H6O4S/c1-4-9-6-5-8(3)7(9)2;1-2-6-7(3,4)5/h5-6H,4H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCREXKVIJBLHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583356 | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516474-08-1 | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate (CAS No. 516474-08-1)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Ionic Liquids

Ionic liquids (ILs) represent a fascinating class of materials, defined as salts with melting points below 100°C. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and versatile components in a myriad of applications, from organic synthesis and catalysis to electrochemistry and materials science.[1] This guide focuses on a specific, yet less-common member of the imidazolium family: 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate. While its close isomer, 1-ethyl-3-methylimidazolium ethyl sulfate, has been extensively studied, detailed technical information for the 2,3-dimethyl substituted variant is less prevalent. This guide, therefore, aims to provide a comprehensive overview by combining available data for the target compound with well-established principles and comparative analysis of structurally related imidazolium-based ionic liquids.

Core Identity and Physicochemical Properties

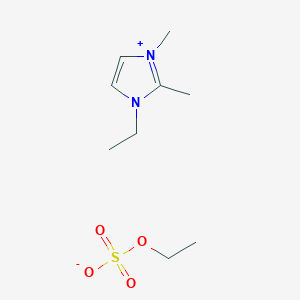

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, identified by the CAS number 516474-08-1 , is an organic salt composed of a 1-ethyl-2,3-dimethylimidazolium cation and an ethyl sulfate anion.[2] The presence of a methyl group at the C2 position of the imidazolium ring distinguishes it from its more common 1,3-disubstituted analogue and can influence its steric and electronic properties.

Table 1: Physicochemical Properties of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate [3][4][5]

| Property | Value | Source(s) |

| CAS Number | 516474-08-1 | [2] |

| Molecular Formula | C₉H₁₈N₂O₄S | [4] |

| Molecular Weight | 250.32 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid or powder/crystals | [4] |

| Melting Point | -19 °C | [4] |

| Density | 1.17 g/cm³ (at 25°C) | [4] |

| Boiling Point | Decomposes before boiling | [4] |

| Solubility in Water | Miscible | [4] |

| Viscosity | ~86 cP (at 25°C) | [4] |

| Refractive Index | 1.420 (at 25°C) | [4] |

Synthesis and Characterization: A Mechanistic Approach

Proposed Synthesis Pathway

The synthesis likely commences with the N-alkylation of 1,2-dimethylimidazole. This precursor is crucial as it already contains the methyl groups at the 1 and 2 positions of the imidazole ring. The subsequent ethylation at the N3 position would yield the desired cation.

Caption: Proposed synthesis pathways for 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of similar ionic liquids and should be adapted and optimized based on laboratory findings.

Materials:

-

1,2-Dimethylimidazole

-

Diethyl sulfate

-

Anhydrous ethyl acetate

-

Anhydrous hexane

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethylimidazole in anhydrous ethyl acetate.

-

Alkylation: Slowly add an equimolar amount of diethyl sulfate to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-70°C) and stir for several hours until the reaction is complete (monitored by TLC or NMR).

-

Isolation: Upon cooling, the ionic liquid will likely separate as a denser phase. Decant the ethyl acetate supernatant.

-

Purification: Wash the ionic liquid multiple times with anhydrous hexane to remove any unreacted starting materials.

-

Decolorization: Dissolve the crude ionic liquid in a minimal amount of a suitable solvent (e.g., acetone) and treat with activated charcoal to remove colored impurities.

-

Final Drying: Filter off the charcoal and remove the solvent under reduced pressure. Dry the final product under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any residual volatile impurities and water.

Characterization

Due to the lack of published spectra for this specific compound, the following are expected characteristic signals based on its structure and data from similar imidazolium salts.

-

¹H NMR: Expected signals would include those for the ethyl group (a quartet and a triplet), the two methyl groups on the imidazolium ring (singlets), and the two protons on the imidazolium ring (singlets or doublets). The chemical shifts would be indicative of the electronic environment of each proton.

-

¹³C NMR: The spectrum should show distinct peaks for the carbons of the ethyl group, the two methyl groups, and the three carbons of the imidazolium ring.

-

FT-IR: Characteristic vibrational bands would be expected for the C-H stretching of the alkyl chains and the imidazolium ring, the C=N and C=C stretching of the imidazolium ring, and the S=O and S-O stretching of the ethyl sulfate anion.

Applications in Research and Development

While specific applications for 1-ethyl-2,3-dimethylimidazolium ethyl sulfate are not extensively documented, its properties suggest potential utility in areas where imidazolium-based ionic liquids have shown promise.

Catalysis

Imidazolium-based ionic liquids are widely used as catalysts or catalyst supports.[1] The presence of the C2-methyl group in 1-ethyl-2,3-dimethylimidazolium ethyl sulfate, as opposed to an acidic proton in many other imidazolium ILs, makes it unsuitable for reactions that rely on the acidity of the C2-proton. However, it can serve as a non-coordinating, polar solvent for various catalytic reactions, potentially enhancing reaction rates and selectivity. It could also be a precursor for the in-situ generation of N-heterocyclic carbenes (NHCs) under specific conditions, although this would require deprotonation of one of the methyl groups, which is less favorable than deprotonation of the C2-proton.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. 1-Ethyl-2,3-Dimethylimidazolium Ethylsulfate | Properties, Applications & Safety Data | Reliable China Supplier [quaternary-ammonium-salt.com]

- 5. 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate BASF quality, = 94.5 HPLC 516474-08-1 [sigmaaldrich.com]

physicochemical properties of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate

Foreword: Navigating the Landscape of Ionic Liquid Characterization

Welcome to this technical guide on 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([C₂C₁MIm][EtSO₄]). As researchers and drug development professionals, our ability to innovate hinges on a deep understanding of the materials we work with. Ionic liquids (ILs), with their tunable properties, represent a frontier of chemical science. This guide is structured not as a rigid data sheet, but as a narrative that explores the core physicochemical properties of this specific IL.

It is important to note that while 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is a compound of growing interest, the publicly available, peer-reviewed experimental data is not as extensive as for its close analog, 1-Ethyl-3-methylimidazolium ethyl sulfate ([C₂MIm][EtSO₄]). Therefore, this guide will present the available data for our target compound and, where necessary, draw upon the well-documented properties of its analog to provide a comprehensive and comparative perspective. This approach allows us to infer expected behaviors and understand the subtle yet significant influence of molecular structure—specifically, the methylation at the C2 position of the imidazolium ring.

Molecular Identity and Core Characteristics

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is an ionic liquid composed of a 1-ethyl-2,3-dimethylimidazolium cation and an ethyl sulfate anion. The methylation at the C2 position of the imidazolium ring, a key structural feature, distinguishes it from the more commonly studied 1-ethyl-3-methylimidazolium-based ILs. This substitution can influence properties such as thermal stability and viscosity by altering steric hindrance and intermolecular forces.

Caption: General synthesis workflow for 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

Experimental Protocol: Synthesis

This protocol is a representative procedure and should be performed with appropriate safety measures in a fume hood.

-

Synthesis of the Cationic Intermediate:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethyl-2-methylimidazole in a suitable solvent like toluene.

-

Slowly add an equimolar amount of dimethyl sulfate dropwise at room temperature. The reaction is exothermic, so cooling may be necessary to maintain the temperature.

-

After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by techniques like NMR).

-

The resulting product, 1-ethyl-2,3-dimethylimidazolium methyl sulfate, will often separate as a dense liquid.

-

-

Anion Exchange to Ethyl Sulfate:

-

To the intermediate from the previous step, add an equimolar amount of diethyl sulfate.

-

Heat the mixture with stirring. The reaction progress can be monitored to ensure complete anion exchange.

-

-

Purification:

-

After the reaction, the product is washed multiple times with a non-polar solvent like hexane or diethyl ether to remove unreacted starting materials and byproducts.

-

The final product is then dried under high vacuum at an elevated temperature to remove any residual solvent and moisture.

-

Core Physicochemical Properties

Density

Density is a fundamental property that influences mass transfer and fluid dynamics. For drug delivery systems, it can affect formulation and phase behavior.

Table 2: Density of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate and its Analog

| Ionic Liquid | Temperature (°C) | Density (g/cm³) | Source(s) |

| 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate | 25 | ~1.17 | [1] |

| 1-Ethyl-3-methylimidazolium ethyl sulfate | 25 | 1.22 | [2][3] |

| 40 | 1.21 | [3] | |

| 60 | 1.20 | [3] |

The methylation at the C2 position in the target compound appears to slightly decrease its density compared to the 3-methyl analog. This is likely due to less efficient packing of the ions in the liquid state caused by the increased steric bulk around the imidazolium ring.

Experimental Protocol: Density Measurement (Vibrating Tube Densitometer)

This method is chosen for its high accuracy and small sample volume requirement.

-

Instrument Calibration: Calibrate the densitometer with dry air and deionized water at the desired experimental temperatures. This establishes a baseline and ensures accuracy.

-

Sample Preparation: Ensure the IL sample is free of water and other impurities, as these can significantly affect density. Degas the sample if necessary to remove dissolved gases.

-

Measurement: Inject the IL sample into the oscillating U-tube of the densitometer. The instrument measures the oscillation period, which is directly related to the density of the sample.

-

Temperature Control: Perform measurements across a range of temperatures, allowing the system to equilibrate at each setpoint.

-

Data Analysis: The instrument software typically calculates the density directly. Record the density as a function of temperature.

Viscosity

Viscosity is a critical parameter for any application involving fluid flow, such as in formulations, as a reaction medium, or in electrochemical devices. High viscosity can hinder mass transport and lower reaction rates or ionic conductivity.

Table 3: Viscosity of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate and its Analog

| Ionic Liquid | Temperature (°C) | Viscosity (cP) | Source(s) |

| 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate | 25 | ~86 | [1] |

| 1-Ethyl-3-methylimidazolium ethyl sulfate | 25 | 94.2 | [4] |

| 40 | 48.9 | [3] | |

| 60 | 24.3 | [3] |

Interestingly, the C2-methylated IL exhibits a slightly lower viscosity than its 3-methyl counterpart at 25 °C. This could be attributed to a disruption of the hydrogen bonding network and other intermolecular interactions that contribute to viscosity. As with all ionic liquids, the viscosity is expected to decrease significantly with increasing temperature.

Experimental Protocol: Viscosity Measurement (Rotational Viscometer)

This method is suitable for a wide range of viscosities and provides shear rate-dependent information.

-

Instrument Setup: Select the appropriate spindle and measurement geometry for the expected viscosity range.

-

Sample Loading: Place a known volume of the IL into the sample cup. Ensure the spindle is immersed to the correct level.

-

Temperature Equilibration: Allow the sample to reach the desired temperature using a Peltier or water bath temperature control system.

-

Measurement: Rotate the spindle at a series of defined speeds (shear rates) and record the resulting torque. The viscosity is calculated from the shear stress (related to torque) and shear rate.

-

Data Acquisition: Record viscosity values across the desired temperature range, ensuring thermal equilibrium at each point.

Ionic Conductivity

Ionic conductivity is a measure of a material's ability to conduct an electric current via the movement of ions. It is a crucial property for electrochemical applications such as batteries and sensors. Conductivity is inversely related to viscosity; lower viscosity generally leads to higher ion mobility and thus higher conductivity.

Table 4: Ionic Conductivity of 1-Ethyl-3-methylimidazolium Ethyl Sulfate

| Temperature (°C) | Ionic Conductivity (mS/cm) | Source(s) |

| 25 | 5.56 | [4] |

Given the slightly lower viscosity of the 2,3-dimethyl IL, it can be hypothesized that its ionic conductivity may be slightly higher than that of the 3-methyl analog at the same temperature.

Experimental Protocol: Ionic Conductivity Measurement

-

Cell Calibration: Calibrate the conductivity cell using standard solutions of known conductivity (e.g., KCl solutions). This determines the cell constant.

-

Sample Measurement: Immerse the conductivity probe in the IL sample.

-

Temperature Control: Place the sample in a temperature-controlled bath to perform measurements at various temperatures.

-

Data Recording: Apply an alternating current to the electrodes and measure the impedance. The instrument converts this to a conductivity value.

Thermal Stability

The thermal stability of an ionic liquid defines its operational temperature window and is crucial for applications involving heating. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for assessing thermal stability.

-

TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.

-

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions like melting, crystallization, and glass transitions.

For 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, the boiling point is not defined as it decomposes before boiling.[1] The melting point is reported to be -19 °C.[1]

Caption: Workflow for thermal analysis of an ionic liquid.

Experimental Protocol: TGA and DSC

-

Sample Preparation: Place a small, accurately weighed amount of the dried IL (typically 5-10 mg) into an inert TGA or DSC pan (e.g., aluminum or platinum).

-

TGA Measurement:

-

Place the pan in the TGA furnace.

-

Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).

-

Record the mass of the sample as a function of temperature. The onset decomposition temperature is determined from the resulting curve.

-

-

DSC Measurement:

-

Place the pan in the DSC cell.

-

Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:

-

Heat from room temperature to a temperature above the expected melting point.

-

Cool to a low temperature (e.g., -90 °C).

-

Heat again at a controlled rate (e.g., 10 °C/min) to observe the glass transition and melting point.

-

-

Record the heat flow as a function of temperature.

-

Solubility

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is reported to be miscible with water.[1] This, along with the presence of the sulfate group, indicates its hydrophilic nature. A comprehensive solubility profile is essential for its application as a solvent or in biphasic systems.

Experimental Protocol: Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol, water).

-

Sample Preparation: In a series of vials, add a known amount of the IL.

-

Titration: Slowly add a specific solvent to each vial while stirring at a constant temperature.

-

Observation: Observe the point at which the IL is completely dissolved (for miscible systems) or when a saturated solution is formed (for partially soluble systems).

-

Quantification: For partially soluble systems, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC after separating the undissolved portion.

Applications in Research and Development

Based on its physicochemical properties, 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate holds potential in several areas:

-

Green Chemistry: Its low volatility and potential to dissolve a range of compounds make it a candidate as a green solvent for organic synthesis and catalysis.

-

Biomass Processing: Similar to other imidazolium-based ILs, it could be used in the dissolution and processing of cellulose.

-

Electrochemistry: Its ionic nature suggests potential use as an electrolyte in batteries or capacitors, although its conductivity and electrochemical window would need to be thoroughly characterized.

-

Drug Delivery: The tunability of its properties could be explored in the formulation of drug delivery systems, particularly for poorly soluble active pharmaceutical ingredients.

Safety and Handling

As with all chemicals, 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate should be handled with care in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of any mists or vapors.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents. The compound may be hygroscopic.

References

Sources

- 1. 1-Ethyl-2,3-Dimethylimidazolium Ethylsulfate | Properties, Applications & Safety Data | Reliable China Supplier [quaternary-ammonium-salt.com]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 4. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate safety data sheet and handling.

An In-Depth Technical Guide to the Safe Handling of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate

Introduction: Understanding the Ionic Liquid Landscape

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is an ionic liquid (IL), a class of salts that are liquid below 100°C. These compounds have gained significant attention in various fields, including chemical synthesis, catalysis, and electrochemistry, due to their unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] As their use in research and development expands, a thorough understanding of their safety profiles and handling requirements is paramount for protecting laboratory personnel and the environment. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed safety data and field-proven handling protocols for 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

Chapter 1: Hazard Identification and Toxicological Profile

A foundational aspect of safe chemical handling is a clear understanding of the potential hazards. While 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is not classified as acutely toxic, it is recognized as an irritant.[2][3] Different suppliers may provide slightly varying classifications, but a conservative approach should always be adopted.

Globally Harmonized System (GHS) Classification

The following table summarizes the GHS classification for 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, which provides a standardized framework for hazard communication.

| Classification | Signal Word | Hazard Statements | Precautionary Statements (Prevention) |

| Skin Irritation (Category 2)[3][4] | Warning[3][4] | H315: Causes skin irritation.[3][4] | P264: Wash skin thoroughly after handling.[3] |

| Eye Irritation (Category 2)[3][4] | H319: Causes serious eye irritation.[3][4] | P280: Wear protective gloves/ eye protection/ face protection.[3] | |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[4][5] | H335: May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P271: Use only outdoors or in a well-ventilated area.[4] |

Toxicological Insights

The primary toxicological concerns associated with 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate are its irritant properties.[3][4] While one safety data sheet indicates it shall not be classified as a skin or eye irritant based on OECD-methods 404 and 405, other sources classify it as a Category 2 irritant for both.[2] Given this discrepancy, it is prudent to handle this chemical as a confirmed irritant.

-

Skin Contact : Prolonged or repeated contact may cause irritation, redness, and discomfort.[4]

-

Eye Contact : Can cause serious eye irritation, leading to pain, tearing, and redness.[3][4]

-

Inhalation : Inhalation of aerosols or mists may cause irritation to the respiratory tract.[4]

-

Ingestion : While not classified as acutely toxic, it may be harmful if swallowed.[2]

To date, there is no data suggesting that this compound is a germ cell mutagen or a carcinogen.[4]

Caption: Primary GHS hazards associated with the ionic liquid.

Chapter 2: Safe Handling Protocols

Adherence to rigorous handling protocols is the cornerstone of laboratory safety. The following step-by-step methodology is designed to minimize exposure and ensure a safe working environment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this and other ionic liquids is adequate ventilation.

-

Step 1: Fume Hood Usage : Always handle 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate inside a certified chemical fume hood. This is crucial to prevent the inhalation of any aerosols or vapors that may form, especially during heating or agitation.

-

Step 2: Proximity to Safety Equipment : Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate work area.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.[7]

-

Step 1: Eye and Face Protection : Wear chemical splash goggles that conform to EN166 or NIOSH standards.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][9]

-

Step 2: Hand Protection : Chemical-resistant gloves are mandatory.[8] Inspect gloves for any signs of degradation or punctures before each use.[7]

-

Step 3: Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes, consider an impervious apron.[8][9]

-

Step 4: Respiratory Protection : Under normal handling conditions within a fume hood, respiratory protection is not required.[10] However, if aerosols are generated, a respirator with an appropriate filter cartridge may be necessary.[2]

Caption: Standard workflow for safely handling the ionic liquid.

Chapter 3: Emergency Procedures

Preparedness is key to mitigating the consequences of accidental exposure or release.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. In all cases of doubt, or when symptoms persist, seek medical advice.[2]

-

Inhalation : Move the affected person to fresh air. If breathing is irregular or stops, provide artificial respiration and seek immediate medical assistance.[2]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, consult a physician.[2][3]

-

Eye Contact : Immediately hold the eyelids apart and rinse cautiously with fresh, clean water for at least 15 minutes.[4] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[2]

-

Ingestion : Rinse the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical advice.[2]

Accidental Release Measures

In the event of a spill, follow these steps:

-

Step 1: Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access to non-essential personnel.[2]

-

Step 2: Personal Precautions : Wear appropriate PPE, including respiratory protection if vapors or aerosols are present.[2]

-

Step 3: Containment and Cleanup : Prevent the spill from entering drains or waterways.[2] Absorb the spill with an inert material (e.g., sand, vermiculite, or chemical absorbent cloth) and collect it into a suitable, labeled container for disposal.[2][4]

-

Step 4: Decontamination : Clean the spill area with water and a suitable detergent.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use foam, dry chemical (BC) powder, or carbon dioxide (CO2).[2]

-

Hazards from Combustion : In a fire, hazardous combustion products such as oxides of nitrogen (NOx), carbon (CO, CO2), and sulfur (SOx) can be released.[2]

-

Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Chapter 4: Storage and Disposal

Proper storage and disposal are critical for maintaining chemical integrity and preventing accidents.

Storage Conditions

The stability of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is dependent on proper storage.

-

Container : Keep the chemical in its original, tightly sealed container.[11] If a container is opened, it must be carefully resealed and kept upright to prevent leakage.[2]

-

Environment : Store in a cool, dry, and well-ventilated area.[11]

-

Incompatibilities : This ionic liquid is hygroscopic and must be protected from moisture.[2] Store away from strong oxidizing agents.[11] Possible decomposition products include sulfuric acid, 1-ethyl-1-H-imidazole, and 1-methylimidazole.[2]

Caption: Decision logic for proper chemical storage.

Disposal Guidelines

Dispose of unused material and its container in accordance with local, regional, and national regulations. Do not allow the product to be released into the environment.[4] Contaminated absorbent material should be placed in a sealed container and disposed of as hazardous waste.[10]

Chapter 5: Physicochemical Properties for Safe Handling

Understanding the physical and chemical properties of a substance is vital for anticipating its behavior during handling and storage.

| Property | Value | Implication for Handling & Safety |

| Appearance | Colorless to pale yellow liquid[11] | Visual inspection can help identify contamination or degradation. |

| Molecular Formula | C9H18N2O4S[11] | - |

| Molecular Weight | 250.32 g/mol [11] | - |

| Melting Point | -19 °C[11] | Will be in a liquid state under standard laboratory conditions. |

| Density | 1.17 g/cm³ (at 25°C)[11] | Denser than water. |

| Solubility in Water | Miscible[11] | Spills can be cleaned with water, but this also means it can easily contaminate aqueous environments.[2] |

| Stability | Stable under normal ambient and anticipated storage and handling conditions.[2] | No special stabilization is required if stored correctly. |

| Hygroscopic | Yes[2] | Must be protected from moisture to prevent degradation.[2] |

Conclusion

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, like all chemical reagents, demands a respectful and informed approach to its handling and storage. While it offers significant advantages in various research applications, its potential to cause skin, eye, and respiratory irritation necessitates the consistent use of appropriate engineering controls and personal protective equipment. By integrating the principles and protocols outlined in this guide—from hazard assessment and PPE selection to emergency preparedness and proper storage—researchers can confidently and safely harness the potential of this versatile ionic liquid.

References

- proionic. (2023, October 10). Safety Data Sheet: 1-Ethyl-3-methylimidazolium ethylsulfate.

- Thermo Fisher Scientific Chemicals, Inc. (2025, December 24). SAFETY DATA SHEET: 1-Ethyl-3-methylimidazolium ethyl sulfate.

- Connect Chemical Manufacturing Co., Ltd. 1-Ethyl-2,3-Dimethylimidazolium Ethylsulfate.

- Hampton Research. (2020, March 6). Safety Data Sheet.

- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.

- Santa Cruz Biotechnology, Inc. 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

- Hampton Research. (2024, October 10). Safety Data Sheet.

- TCI EUROPE N.V. (2025, October 9). SAFETY DATA SHEET: 1-Ethyl-3-methylimidazolium Ethyl Sulfate.

- University of Illinois Division of Research Safety. (2025, December 5). Personal Protective Equipment.

- Sigma-Aldrich. 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate BASF quality.

- US EPA. (2025, September 12). Personal Protective Equipment.

- BHS Industrial Equipment. Personal Protective Kit (PPE Kit).

- Alfa Chemical Co., Ltd. (2022, April 15). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid.

- Iolitec. (2016, August 26). Safety Data Sheet: 1-Ethyl-3-methylimidazolium ethyl sulfate.

Sources

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. proionic.com [proionic.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-乙基-2,3-二甲基咪唑鎓乙基硫酸盐 ≥94.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. hamptonresearch.com [hamptonresearch.com]

- 7. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]

- 8. hamptonresearch.com [hamptonresearch.com]

- 9. na.bhs1.com [na.bhs1.com]

- 10. iolitec.de [iolitec.de]

- 11. 1-Ethyl-2,3-Dimethylimidazolium Ethylsulfate | Properties, Applications & Safety Data | Reliable China Supplier [quaternary-ammonium-salt.com]

Navigating the Realm of High Purity 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate: A Technical Guide for Researchers

For scientists and professionals in the fast-paced world of research and drug development, the quality and consistency of reagents are paramount. This guide provides an in-depth technical overview of high-purity 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([C₂C₁C₁Im][EtSO₄]), an ionic liquid with burgeoning potential in pharmaceutical and chemical applications. We will explore its commercial availability, delve into the critical aspects of purity and its verification, and provide actionable protocols for its handling and quality control, empowering researchers to leverage its unique properties with confidence.

The Molecular Landscape: Understanding 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is a room-temperature ionic liquid (RTIL) characterized by an imidazolium cation and an ethyl sulfate anion. Its molecular structure, featuring a fully substituted imidazolium ring, imparts distinct physicochemical properties compared to its more common counterpart, 1-Ethyl-3-methylimidazolium ethyl sulfate. These properties, including thermal stability, miscibility with a range of solvents, and its electrochemical window, are highly dependent on its purity.

Sourcing High-Purity [C₂C₁C₁Im][EtSO₄]: A Survey of Commercial Suppliers

A critical first step for any research endeavor is the procurement of high-quality starting materials. Several chemical suppliers offer 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, typically with purity levels of ≥94.5% to ≥99%. It is imperative for researchers to scrutinize the specifications provided by suppliers and, when possible, request lot-specific Certificates of Analysis (CoA) to gain a comprehensive understanding of the impurity profile.

| Supplier | Reported Purity | Key Offerings |

| Sigma-Aldrich (Merck) | ≥94.5% (HPLC) | Offers the "BASF quality" Basionics® ST 67, with specified limits for water (≤0.5%) and chloride (≤100 mg/kg).[1] |

| Ottokemi | ≥94.5% (HPLC) | Provides the product for use as a reagent in chemical research and offers Certificates of Analysis and Specifications Sheets.[2][3] |

| Santa Cruz Biotechnology | Research Grade | Supplies the compound for biochemical and proteomics research, advising reference to the Certificate of Analysis for lot-specific data.[4] |

| Connect Chemical | Not specified | A manufacturer in China that can be contacted for inquiries. |

It is important to note that while a high overall purity is desirable, the nature of the impurities can be of greater significance for specific applications.

The Cornerstone of Reliable Research: Purity and Its Determinants

-

Water: Ionic liquids are often hygroscopic, and absorbed water can significantly alter their viscosity, polarity, and performance in water-sensitive reactions.

-

Halides (especially Chloride): Residual halides from the synthesis process can poison catalysts, interfere with electrochemical applications, and affect the overall chemical stability of the ionic liquid.

-

Organic Precursors: Unreacted starting materials, such as 1,2-dimethylimidazole or diethyl sulfate, can act as unwanted participants in subsequent reactions.

Synthesis Pathway and Potential Impurities

The most probable synthetic route to 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is analogous to the well-established synthesis of similar imidazolium-based ionic liquids.[5] This involves the quaternization of 1,2-dimethylimidazole with diethyl sulfate.

Caption: Synthesis workflow for 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

This seemingly straightforward reaction can introduce impurities if not carried out and purified meticulously. Incomplete reaction can leave starting materials, while the purification process must effectively remove any residual reactants and byproducts.

Quality Control: A Practical Guide to Purity Verification

To ensure the integrity of experimental results, in-house verification of purity is strongly recommended. The following are key analytical techniques and suggested protocols for the quality control of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

High-Performance Liquid Chromatography (HPLC) for Overall Purity Assessment

HPLC is a cornerstone technique for determining the overall purity of the ionic liquid and quantifying organic impurities.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid in each) is often effective. A typical gradient might start at 5% acetonitrile and ramp up to 95% over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The imidazolium ring has a UV absorbance around 210-220 nm.

-

Sample Preparation: Accurately weigh approximately 10 mg of the ionic liquid and dissolve it in 10 mL of the initial mobile phase composition.

-

Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Karl Fischer Titration for Water Content Determination

This is the gold standard for accurately measuring water content in ionic liquids. Both volumetric and coulometric methods are applicable, with the latter being more sensitive for trace amounts of water.

Caption: Workflow for Karl Fischer titration.

Experimental Protocol: Coulometric Karl Fischer Titration

-

Instrumentation: A coulometric Karl Fischer titrator.

-

Reagents: Use commercially available Karl Fischer reagents suitable for coulometric systems.

-

System Preparation: Ensure the titration cell is dry and the reagents are fresh. Run a pre-titration to neutralize any ambient moisture in the cell.

-

Sample Introduction: Using a gas-tight syringe, accurately inject a known mass of the ionic liquid into the titration cell.

-

Titration and Calculation: The instrument will automatically titrate the water and calculate the water content, typically in parts per million (ppm) or percentage.

Ion Chromatography for Halide Impurity Analysis

Ion chromatography is a sensitive and specific method for the quantification of anionic impurities like chloride.

Experimental Protocol: Ion Chromatography

-

Instrumentation: An ion chromatograph equipped with a conductivity detector.

-

Column: An anion-exchange column suitable for halide analysis.

-

Eluent: A sodium carbonate/sodium bicarbonate buffer is a common eluent.

-

Sample Preparation: Prepare a dilute aqueous solution of the ionic liquid (e.g., 100 mg in 100 mL of deionized water).

-

Analysis: Inject the sample and compare the peak retention time and area to a known chloride standard to quantify the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the ionic liquid and can provide a semi-quantitative assessment of purity by identifying signals from impurities.

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the protons on the imidazolium ring.

-

Signals for the ethyl and methyl groups attached to the nitrogen atoms of the imidazolium ring.

-

Signals for the ethyl group of the ethyl sulfate anion.

The absence of signals from starting materials (e.g., 1,2-dimethylimidazole) is a key indicator of high purity.

Applications in Drug Development: A Realm of Possibilities

The unique properties of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate and other ionic liquids make them attractive for various pharmaceutical applications.

-

Solubility Enhancement: Ionic liquids can act as powerful solvents for poorly water-soluble active pharmaceutical ingredients (APIs), a major challenge in drug formulation.[6] Their tunable solvent properties can be leveraged to increase the dissolution rate and bioavailability of drugs.

-

Drug Delivery Systems: These compounds are being explored as components of novel drug delivery systems, including ionic liquid-in-oil microemulsions and as vehicles for transdermal drug delivery.

-

"Green" Synthesis of Pharmaceuticals: The low volatility and high thermal stability of ionic liquids make them environmentally friendlier alternatives to traditional organic solvents in the synthesis of APIs and their intermediates.[7]

Caption: Key application areas in drug development.

Safety, Handling, and Storage

While ionic liquids are often touted for their low volatility, they are not without hazards and should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves (nitrile or butyl rubber are often suitable), and a lab coat when handling 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

-

Handling: Avoid inhalation of any aerosols or mists. Work in a well-ventilated area or a fume hood.

-

Storage: This ionic liquid is hygroscopic.[8] Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A High-Purity Tool for Innovation

High-purity 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate represents a versatile and promising tool for researchers in the pharmaceutical and chemical sciences. By understanding the nuances of its commercial availability, diligently verifying its purity through robust analytical methods, and adhering to safe handling practices, scientists can confidently unlock its potential to drive innovation in drug formulation, delivery, and synthesis. The investment in rigorous quality control is not merely a procedural step but a fundamental prerequisite for reproducible and reliable scientific advancement.

References

- Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.

- Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084.

-

Alfa Chemical Co., Ltd. (2022, April 15). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Retrieved from [Link]

-

Ottokemi. (n.d.). 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, ≥94.5% (HPLC). Retrieved from [Link]

-

Ottokemi. (n.d.). 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, ≥94.5% (HPLC) 516474-08-1 Manufacturers, India, Mumbai. Retrieved from [Link]

- Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132–7189.

- Hough, W. L., Smiglak, M., Rodríguez, H., Swatloski, R. P., Spear, S. K., Daly, D. T., ... & Rogers, R. D. (2007). The third evolution of ionic liquids: active pharmaceutical ingredients. New Journal of Chemistry, 31(8), 1429-1436.

- Bica, K., & Rogers, R. D. (2010). The role of ionic liquids in the pharmaceutical field. Molecules, 15(11), 7868-7883.

- Freitas, F. A., Coutinho, J. A., & Marrucho, I. M. (2019).

-

Mettler-Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 1-Ethyl-2,3-dimethylimidazolium bromide. Retrieved from [Link]

-

Hampton Research. (2020, March 6). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. 1-乙基-2,3-二甲基咪唑鎓乙基硫酸盐 ≥94.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, ≥94.5% (HPLC) - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 3. 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, ≥94.5% (HPLC) 516474-08-1 India [ottokemi.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SO2 Solvation in the 1-Ethyl-3-Methylimidazolium Thiocyanate Ionic Liquid by Incorporation into the Extended Cation–Anion Network - PMC [pmc.ncbi.nlm.nih.gov]

The Electrochemical Window of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate: A Senior Application Scientist's Perspective

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the electrochemical window (EW) of the ionic liquid (IL) 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, often abbreviated as [EMMIM][EtSO₄]. As a key parameter governing the operational voltage range in electrochemical devices, a thorough understanding of the EW is critical for researchers and engineers in fields such as energy storage, electro-synthesis, and sensor development. This document delineates the fundamental principles of the electrochemical window, presents a detailed, field-tested protocol for its experimental determination via cyclic voltammetry, and synthesizes available data on its constituent ions. We explore the distinct roles of the 1-ethyl-2,3-dimethylimidazolium cation and the ethyl sulfate anion in defining the cathodic and anodic limits, respectively. Furthermore, this guide elucidates the significant impact of impurities and experimental conditions on the measured window, providing actionable insights for achieving accurate and reproducible results.

Introduction: The Critical Role of the Electrochemical Window in Ionic Liquid Applications

Room-temperature Ionic Liquids (ILs) have emerged as a pivotal class of materials, offering a unique combination of negligible vapor pressure, high thermal stability, and wide liquidus range.[1][2] Among these, 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([EMMIM][EtSO₄]) is a noteworthy example. Its utility in various applications is fundamentally dictated by its electrochemical window (EW) .

The electrochemical window is defined as the potential range over which the electrolyte—in this case, the ionic liquid—remains electrochemically inert, meaning it does not undergo oxidation or reduction.[3] This stable voltage range is bounded by two critical potentials:

-

Cathodic Limit (Ec): The potential at which the electrolyte begins to be reduced.

-

Anodic Limit (Ea): The potential at which the electrolyte begins to be oxidized.

The total width of the electrochemical window (ΔE) is the difference between these two limits (ΔE = Ea - Ec). A wider window is highly desirable as it allows for a larger operating voltage in devices like batteries and supercapacitors, directly translating to higher energy densities.

For imidazolium-based ILs, it is generally accepted that the cathodic limit is determined by the reduction of the imidazolium cation, while the anodic limit is set by the oxidation of the anion.[4] Therefore, the specific structure of both the 1-ethyl-2,3-dimethylimidazolium cation and the ethyl sulfate anion dictates the ultimate electrochemical stability of this ionic liquid.

Structural Determinants of the Electrochemical Window in [EMMIM][EtSO₄]

The stability of [EMMIM][EtSO₄] is a direct consequence of the chemical nature of its constituent ions. Understanding their individual properties provides a predictive framework for the IL's overall performance.

The Cation: 1-Ethyl-2,3-dimethylimidazolium ([EMMIM]⁺)

The cathodic stability of imidazolium-based ILs is a well-studied area. For the common 1,3-dialkylimidazolium cations, the most susceptible site for reduction is the acidic proton at the C2 position of the imidazolium ring. The reduction process often leads to the formation of an N-heterocyclic carbene.

However, in the 1-ethyl-2,3-dimethylimidazolium cation, the C2 position is substituted with a methyl group. This structural modification is significant. By removing the most reactive proton, the [EMMIM]⁺ cation is expected to exhibit a more negative cathodic limit—and thus, greater stability against reduction—compared to its 1,3-disubstituted analogue, 1-ethyl-3-methylimidazolium ([EMIM]⁺). This enhanced stability is a key advantage for applications requiring low reduction potentials.

The Anion: Ethyl Sulfate ([EtSO₄]⁻)

The anodic limit of the ionic liquid is determined by the oxidation stability of the ethyl sulfate anion. Alkyl sulfates are generally considered to be relatively stable anions. The oxidation would involve the removal of an electron from the sulfate group, a process that typically requires a high potential. The ethyl sulfate anion is known to be stable, contributing to a wide electrochemical window.[5]

Below is a diagram illustrating the constituent ions of the topic ionic liquid.

Caption: Constituent ions of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

Experimental Determination of the Electrochemical Window

The most common and reliable method for determining the electrochemical window of an ionic liquid is Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV) . This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are defined by the onset of a significant increase in current, which signifies the start of the IL's decomposition (reduction or oxidation).

Causality Behind Experimental Choices: A Senior Scientist's Protocol

Merely following a protocol is insufficient; understanding the rationale behind each step ensures data integrity and troubleshooting capability.

Objective: To accurately measure the anodic and cathodic limits of neat [EMMIM][EtSO₄] at a specified temperature.

Core Principle: We apply a ramping potential to an inert working electrode and identify the potentials at which a sharp, non-reversible increase in current occurs. This current signifies the electrochemical breakdown of the ionic liquid.

Materials & Equipment:

-

Potentiostat: A high-quality electrochemical workstation (e.g., CHI, BioLogic, Metrohm Autolab).

-

Electrochemical Cell: A three-electrode glass cell, gastight.

-

Working Electrode (WE): Glassy carbon (GC) or Platinum (Pt) macrodisk electrode (e.g., 3 mm diameter). Rationale: These materials are chosen for their wide potential windows and relative inertness. GC is often preferred as it can have a larger overpotential for hydrogen evolution if trace water is present.

-

Counter Electrode (CE): Platinum coil or mesh. Rationale: A large surface area is required to ensure the counter reaction does not limit the current.

-

Reference Electrode (RE): Silver/Silver Ion (Ag/Ag⁺) or a Silver quasi-reference electrode (Ag QRE). Rationale: A stable, non-aqueous reference is crucial. A simple silver wire (Ag QRE) is often sufficient for determining the window width, but for reporting potentials versus a standard scale, calibration against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple is mandatory.

-

Ionic Liquid: High-purity 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate (Water content < 100 ppm, Halide content < 100 mg/kg).[6]

-

Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

-

Inert Gas: High-purity Argon or Nitrogen.

-

Vacuum Oven & Schlenk Line/Glovebox: For drying the IL and assembling the cell.

Step-by-Step Experimental Workflow

-

Ionic Liquid Preparation (The Trustworthiness Pillar):

-

Place a sufficient volume of [EMMIM][EtSO₄] in a clean, dry flask.

-

Dry the IL under high vacuum (e.g., < 1 mTorr) at an elevated temperature (e.g., 70-80°C) for at least 48 hours. Rationale: Water is a primary impurity that severely narrows the electrochemical window. Its removal is the single most critical step for an accurate measurement.

-

Confirm low water content using Karl Fischer titration post-drying.

-

-

Electrode Preparation:

-

Polish the working electrode surface to a mirror finish using successively finer alumina slurries.

-

Rinse thoroughly with deionized water, then ethanol, and dry completely.

-

Place the polished electrode in the vacuum oven to remove any adsorbed moisture.

-

-

Cell Assembly:

-

Perform this step in a glovebox or under a positive pressure of inert gas to prevent atmospheric contamination.

-

Assemble the three electrodes in the electrochemical cell. Ensure the reference electrode tip is close to the working electrode.

-

Transfer the dry ionic liquid into the cell via cannula or syringe.

-

Seal the cell to maintain an inert atmosphere.

-

-

Electrochemical Measurement (Cyclic Voltammetry):

-

Connect the electrodes to the potentiostat.

-

Purge the IL with the inert gas for 15-20 minutes to remove any dissolved oxygen.

-

Set the CV parameters:

-

Scan Rate: 50-100 mV/s. Rationale: A moderate scan rate is fast enough to minimize side reactions but slow enough to allow for clear current onset detection.

-

Initial Potential (Estart): Start at the Open Circuit Potential (OCP).

-

Vertex Potentials (Evertex1, Evertex2): Set a wide range, for example, from +3.0 V to -3.0 V vs. Ag QRE. Perform an initial exploratory scan to find the approximate limits, then narrow the range for the final measurement to avoid excessive electrode fouling.

-

-

Run the cyclic voltammogram.

-

-

Data Analysis and Interpretation:

-

Plot the resulting current vs. potential.

-

Define a cutoff current density (e.g., 0.5 or 1.0 mA/cm²). This is an arbitrary but necessary standard for defining the "onset" of decomposition. The value used must always be reported.

-

The Anodic Limit (Ea) is the potential at which the oxidative current reaches the cutoff density.

-

The Cathodic Limit (Ec) is the potential at which the reductive current reaches the cutoff density.

-

Calculate the Electrochemical Window: ΔE = Ea - Ec .

-

The following diagram illustrates this experimental workflow.

Caption: Workflow for the experimental determination of the electrochemical window.

Quantitative Data and Influencing Factors

While specific, published electrochemical window data for the 1-Ethyl-2,3 -dimethylimidazolium isomer is scarce, data for the closely related and commercially prevalent 1-Ethyl-3 -methylimidazolium ethyl sulfate ([EMIM][EtSO₄]) provides a valuable benchmark.

| Property | Value for [EMIM][EtSO₄] | Reference |

| Electrochemical Window (EW) | ~4.0 V | [7] |

| Molecular Formula | C₈H₁₆N₂O₄S | [7] |

| Molecular Weight | 236.29 g/mol | [7] |

| Density (25 °C) | ~1.24 g/cm³ | [7] |

| Viscosity (25 °C) | ~94.2 cP | [7] |

| Conductivity (25 °C) | ~2.97 - 5.56 mS/cm | [7] |

Expert Insight: As previously discussed, the methylation at the C2 position in the user-specified [EMMIM]⁺ cation should theoretically enhance its stability against reduction. Therefore, it is reasonable to hypothesize that the actual electrochemical window of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate may be slightly wider than the 4.0 V reported for its [EMIM]⁺ counterpart, primarily due to a more negative cathodic limit.

The measured value of the electrochemical window is not an intrinsic constant but is highly dependent on several factors, as illustrated below.

Caption: Key factors influencing the measured electrochemical window.

-

Impurities: Water is the most detrimental impurity, as its electrolysis occurs well within the typical window of an IL, leading to a significant underestimation of the true value. Halide impurities can also be easily oxidized, lowering the anodic limit.

-

Electrode Material: The choice of working electrode material can influence the measured limits due to differences in catalytic activity and the overpotential required for the decomposition reactions.

-

Cutoff Current Density: As an arbitrary value, a higher cutoff density will result in a wider reported window. Consistency and clear reporting of this value are essential for comparing results across different studies.

Conclusion and Authoritative Grounding

The electrochemical window of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is a critical performance metric defined by the intrinsic stability of its constituent ions. The C2-methylated cation, [EMMIM]⁺, is predicted to offer enhanced cathodic stability compared to more common 1,3-dialkylimidazolium cations. The ethyl sulfate anion provides a robust anodic limit. While a precise value for this specific isomer is not widely published, a window of at least 4.0 V can be expected based on data from its close analogue.

Achieving an accurate and reliable measurement of this window is paramount and hinges on a meticulously executed experimental protocol. The trustworthiness of the result is directly linked to the rigorous exclusion of impurities, particularly water, and the systematic application of electrochemical techniques like cyclic voltammetry. For professionals in drug development, energy storage, and materials science, a deep, mechanistic understanding of these principles is not just academic—it is a prerequisite for innovation and the development of next-generation electrochemical systems.

References

-

Ong, S. P., Andreussi, O., Wu, Y., Marzari, N., & Ceder, G. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials. [Link]

-

Zhang, S., Sun, N., He, X., Lu, X., & Zhang, X. (2017). Physical properties of pure 1-ethyl-3-methylimidazolium ethylsulfate and its binary mixtures with ethanol and water at several temperatures. Journal of Chemical & Engineering Data. [Link]

-

Li, X., Zhao, J., Li, Q., Wang, L., & Tsang, S. C. (2007). Ultrasonic chemical oxidative degradations of 1,3-dialkylimidazolium ionic liquids and their mechanistic elucidations. Dalton Transactions. [Link]

-

Alfa Chemical Co., Ltd. (2022). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Retrieved from [Link]

-

Zheng, H., Liu, Y., Gao, Y., Lv, Y., & Li, Z. (2018). Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. Journal of Analytical Toxicology. [Link]

-

Hao, F., Liu, C., Chen, L., Xu, Y., & Yang, G. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. International Journal of Electrochemical Science. [Link]

-

RoCo Global. (n.d.). 1-Ethyl-3-methylimidazolium ethyl sulfate, >98%. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. Retrieved from [Link]

-

Samarov, A. A., Sviridov, A. D., Vorotyntsev, I. V., & Vorotyntsev, M. A. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules. [Link]

-

Sturlaugson, A. L., Fruchey, K. S., & Fayer, M. D. (2017). Dielectric Relaxation of the Ionic Liquid 1-Ethyl-3-methylimidazolium Ethyl Sulfate: Microwave and Far-IR Properties. The Journal of Physical Chemistry B. [Link]

-

Martins, V. L., Blesic, M., & Lopes, J. N. C. (2024). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. Journal of Chemical & Engineering Data. [Link]

-

Alfa Chemical Co., Ltd. (2022). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Retrieved from [Link]

-

SciSpace. (2018). Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. Retrieved from [Link]

Sources

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ultrasonic chemical oxidative degradations of 1,3-dialkylimidazolium ionic liquids and their mechanistic elucidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 1-乙基-2,3-二甲基咪唑鎓乙基硫酸盐 ≥94.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]

Methodological & Application

Application Note & Protocol: Cellulose Dissolution Using 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the dissolution of cellulose using the ionic liquid (IL) 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([EMDMIm][EtSO₄]). We delve into the fundamental mechanisms of cellulose solubilization in imidazolium-based ionic liquids, outline critical process parameters, and offer step-by-step procedures for dissolution and subsequent regeneration. This document is intended for researchers, chemists, and material scientists in academic and industrial settings, including drug development, who are exploring advanced applications of cellulose.

Foundational Principles: Understanding the Solvent System

Cellulose, the planet's most abundant biopolymer, is notoriously difficult to process due to its extensive intra- and intermolecular hydrogen bonding network, which imparts high crystallinity and insolubility in common solvents.[1] Ionic liquids (ILs), particularly those with imidazolium-based cations, have emerged as highly effective "green solvents" capable of disrupting this network and enabling molecular-level dissolution without derivatization.[2][3]

The specific ionic liquid of focus, 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, belongs to this promising class of solvents. While much of the foundational literature on cellulose dissolution centers on ILs like 1-Ethyl-3-methylimidazolium acetate ([EMIm][OAc]), the principles are largely transferable.[4][5][6] The dissolution power of an IL is primarily a function of the anion's ability to act as a strong hydrogen bond acceptor, thereby competing with and breaking the native hydrogen bonds within the cellulose structure.[3][7] The cation's role involves solvating the depolymerized cellulose chains.[4]

Table 1: Physicochemical Properties of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 516474-08-1 | [8] |

| Molecular Formula | C₉H₁₈N₂O₄S | [8] |

| Molecular Weight | 250.32 g/mol | [8] |

| Appearance | Beige to yellow powder or crystals | [9] |

| Viscosity | ~86-94 cP (at 25°C) | [10][11][12] |

| Density | ~1.17-1.24 g/cm³ (at 25°C) | [10][11] |

| Water Solubility | Miscible |[10][12] |

Note: Properties can vary slightly based on purity and water content.

The Dissolution Mechanism: A Molecular Perspective

The dissolution process is a dynamic interplay between the ionic liquid's components and the cellulose polymer. The mechanism can be visualized as a targeted disruption of the cellulose superstructure.

Caption: Mechanism of cellulose dissolution by an imidazolium-based ionic liquid.

Causality Explained:

-

Penetration: The IL penetrates the amorphous regions of the cellulose fibers first.

-

Anion Attack: The ethyl sulfate anion ([EtSO₄]⁻), a potent hydrogen bond acceptor, forms new, stronger hydrogen bonds with the hydroxyl protons of the cellulose chains. This competitive interaction effectively breaks the existing inter- and intramolecular hydrogen bonds that hold the chains together.[3][7]

-

Cation Solvation: As the chains are freed from their crystalline arrangement, the bulky 1-Ethyl-2,3-dimethylimidazolium cation ([EMDMIm]⁺) intercalates and solvates the individual polymer chains, preventing them from re-aggregating.[4]

-

Homogeneous Solution: This process continues until the cellulose is fully dispersed at a molecular level, resulting in a visually clear and viscous solution.

Optimizing the Dissolution Process: Key Parameters

Achieving efficient and complete dissolution requires careful control over several experimental variables.

-

Temperature: Increasing the temperature is a critical factor. It significantly reduces the high viscosity of the ionic liquid and the resulting cellulose solution, which in turn enhances mass transport and accelerates the dissolution rate.[13][14][15] However, excessive temperatures (>120-130°C) can lead to degradation of the cellulose and the ionic liquid itself.

-

Cellulose Source & Pretreatment: The degree of polymerization (DP), crystallinity, and source of the cellulose (e.g., microcrystalline cellulose (MCC), cotton linters, wood pulp) affect its solubility.[5] Lignocellulosic biomass must be pretreated to remove lignin and hemicellulose, which can interfere with dissolution.[13][16]

-

Water Content: Ionic liquids are often hygroscopic. The presence of water is highly detrimental to the dissolution process as it competes with the IL's anion in forming hydrogen bonds with cellulose and can trigger premature regeneration (precipitation).[4] Therefore, both the cellulose and the ionic liquid must be thoroughly dried before use.[17]

-

Co-solvents: Aprotic, polar co-solvents like dimethyl sulfoxide (DMSO) can be used to reduce the viscosity of the IL-cellulose mixture, allowing for faster dissolution or higher cellulose concentrations.[5][6] Studies have shown that DMSO can act as an "innocent co-solvent," reducing viscosity without negatively impacting the primary dissolution mechanism.[5]

Experimental Guide: Protocols & Workflow

The following protocols provide a validated starting point for laboratory-scale cellulose dissolution and regeneration.

Caption: General experimental workflow for cellulose dissolution and regeneration.

Protocol 1: Dissolution of Microcrystalline Cellulose (MCC)

Objective: To prepare a homogeneous solution of cellulose in [EMDMIm][EtSO₄].

Materials:

-

Microcrystalline cellulose (MCC)

-

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([EMDMIm][EtSO₄]), ≥94.5% purity

-

Reaction vessel (e.g., three-neck flask) with overhead mechanical stirrer

-

Heating mantle or oil bath with temperature controller

-

Vacuum oven

Procedure:

-

Drying (Critical Step): Place the required amounts of MCC and [EMDMIm][EtSO₄] in separate glass containers and dry in a vacuum oven at 80°C for at least 12-24 hours to remove residual moisture.[17]

-

Setup: Assemble the reaction vessel with the overhead stirrer. If possible, maintain a dry nitrogen or argon atmosphere to prevent moisture uptake.

-

IL Addition: Transfer the pre-weighed, dried [EMDMIm][EtSO₄] to the reaction vessel. Begin stirring and heat the IL to the desired temperature (see Table 2).

-

Cellulose Addition: Once the IL has reached the target temperature, add the dried MCC gradually in small portions to the stirring liquid. Adding the cellulose too quickly can lead to the formation of large, difficult-to-dissolve clumps.

-

Dissolution: Continue stirring at the set temperature until the solution becomes visually transparent and homogeneous, with no visible cellulose particles. This may take several hours. The resulting solution will be highly viscous.

-

Confirmation: To confirm dissolution, take a small sample, place it between two glass slides, and observe under a polarized light microscope. The absence of birefringent crystalline domains indicates complete dissolution.

Table 2: Recommended Starting Conditions for Cellulose Dissolution

| Parameter | Recommended Range | Rationale & Field Insights |

|---|---|---|

| Cellulose Conc. (wt%) | 2 - 10 wt% | Start with 5 wt%. Higher concentrations dramatically increase viscosity, impeding mixing and heat transfer.[14][17] |

| Temperature (°C) | 70 - 100°C | An optimal balance between reducing IL viscosity and preventing cellulose degradation.[15][18] A temperature of 80-90°C is a robust starting point. |

| Time (h) | 2 - 12 h | Highly dependent on cellulose source, concentration, and temperature. Monitor visually. |

| Stirring Speed (rpm) | 100 - 500 rpm | Vigorous stirring is essential for dispersing cellulose and ensuring uniform heating. Adjust based on viscosity. |

Protocol 2: Regeneration of Cellulose

Objective: To recover solid, amorphous cellulose from the ionic liquid solution.

Materials:

-

Cellulose-[EMDMIm][EtSO₄] solution from Protocol 1

-

Anti-solvent: Deionized water, ethanol, or acetone[2]

-

Large beaker containing the anti-solvent

-

Filtration apparatus (e.g., Büchner funnel)

-

Lyophilizer (freeze-dryer) or vacuum oven

Procedure:

-

Precipitation: Slowly extrude or pour the viscous cellulose solution into a beaker containing a large excess of the anti-solvent (e.g., deionized water) under gentle stirring. The volume of the anti-solvent should be at least 10 times the volume of the cellulose-IL solution.

-

Coagulation: Upon contact with the anti-solvent, the cellulose will immediately precipitate, forming a white, flocculent or gel-like solid. This occurs because the anti-solvent disrupts the solvation of cellulose by the ionic liquid, allowing the cellulose chains to re-form hydrogen bonds with each other and with the anti-solvent.[19][20][21]

-

Washing: Allow the regenerated cellulose to soak in the anti-solvent for at least one hour to facilitate the diffusion of the ionic liquid out of the cellulose matrix. Decant and replace the anti-solvent several times.

-

Filtration: Collect the regenerated cellulose by filtration. Wash the collected solid copiously with fresh anti-solvent until the ionic liquid is completely removed. (Absence of the IL in the filtrate can be confirmed by analytical methods if required).

-

Drying:

-

For porous structures (aerogels): Freeze the water-swollen cellulose hydrogel and then lyophilize (freeze-dry) it.

-

For powder/film: Dry the washed cellulose in a vacuum oven at 60°C until a constant weight is achieved.

-

The regenerated cellulose will be primarily amorphous (Cellulose II), which is often more reactive and accessible for further chemical modification or enzymatic hydrolysis compared to the original crystalline form (Cellulose I).[17][22]

Safety, Handling, and Troubleshooting

-

Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle ionic liquids in a well-ventilated area or fume hood. Consult the Safety Data Sheet (SDS) for [EMDMIm][EtSO₄] before use.

-

Handling: [EMDMIm][EtSO₄] is hygroscopic. Store it in a tightly sealed container in a desiccator or glovebox to minimize water absorption.[10]

Table 3: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Cellulose not dissolving or dissolving very slowly. | 1. Insufficient temperature. 2. Water contamination in IL or cellulose. 3. Cellulose concentration is too high. | 1. Gradually increase temperature within the recommended range (up to 100°C). 2. Ensure all components are rigorously dried before use. 3. Reduce the amount of cellulose or add a co-solvent like dry DMSO. |

| Solution is dark brown or black. | 1. Dissolution temperature is too high. 2. Prolonged heating time. | 1. Reduce the temperature. Degradation may have occurred. 2. Monitor the dissolution more closely and stop heating once the solution is homogeneous. |

| Cellulose precipitates during dissolution. | Water has been introduced into the system (e.g., from atmosphere). | Work under a dry, inert atmosphere. Ensure all glassware is completely dry. |

References

- National Institutes of Health (NIH). (n.d.). Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions - PMC.

-

MDPI. (2024, October 29). Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. Retrieved from [Link]

-

AIP Publishing. (n.d.). Dissolution of Cellulose in Ionic Liquid : A Review. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. Retrieved from [Link]

-

PubMed. (2024, October 29). Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. Retrieved from [Link]

-

SpringerLink. (n.d.). Co-solvent facilitated in situ esterification of cellulose in 1-ethyl-3-methylimidazolium acetate. Retrieved from [Link]

-

MDPI. (2018, September 1). Spinning Cellulose Hollow Fibers Using 1-Ethyl-3-methylimidazolium Acetate–Dimethylsulfoxide Co-Solvent. Retrieved from [Link]

-

ACS Publications. (n.d.). Ionic Liquids and Their Interaction with Cellulose | Chemical Reviews. Retrieved from [Link]

-

RSC Publishing. (n.d.). Dissolution of cellulose with ionic liquids and its application: a mini-review. Retrieved from [Link]

-

ACS Publications. (2022, November 7). Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study | ACS Omega. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020, August 2). Dissolving Cellulose in 1,2,3-Triazolium- and Imidazolium-Based Ionic Liquids with Aromatic Anions - PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Viscosity of Cellulose-Imidazolium-Based Ionic Liquid Solutions. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Dissolution of cellulose with ionic liquids. Retrieved from [Link]

-

Scientific.net. (2016, January 4). Effects of Pressure and Temperature on the Dissolution of Cellulose in Ionic Liquids. Retrieved from [Link]

-